2-Thiophenecarbonitrile

Catalog No.
S703225
CAS No.
1003-31-2
M.F
C5H3NS
M. Wt
109.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiophenecarbonitrile

CAS Number

1003-31-2

Product Name

2-Thiophenecarbonitrile

IUPAC Name

thiophene-2-carbonitrile

Molecular Formula

C5H3NS

Molecular Weight

109.15 g/mol

InChI

InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H

InChI Key

CUPOOAWTRIURFT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C#N

Synonyms

2-Cyanothiophene; 2-Thienonitrile; 2-Thienylcarbonitrile; Thiopheno-2-carbonitrile

Canonical SMILES

C1=CSC(=C1)C#N

Organic Synthesis:

Thiophene-2-carbonitrile serves as a versatile intermediate in organic synthesis due to its unique reactivity and the presence of the cyano group (C≡N). This functional group allows for further modifications through various coupling reactions, such as Suzuki and Sonogashira reactions. Researchers utilize it to synthesize various important molecules, including:

  • Pharmaceutical drugs: Thiophene-2-carbonitrile can be incorporated into the structure of potential drug candidates, leading to the exploration of their therapeutic properties. For example, studies have investigated its use in the synthesis of compounds with potential anti-tumor activity [].
  • Functional materials: The compound plays a role in the development of functional materials with diverse applications. For instance, it can be used to create novel polymers for organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) [].

Precursor for Heterocyclic Compounds:

Thiophene-2-carbonitrile serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are molecules containing atoms like nitrogen, sulfur, or oxygen in their rings. These heterocycles often possess unique properties and find applications in various fields, including:

  • Medicinal chemistry: The cyano group present in thiophene-2-carbonitrile can be transformed into other functionalities, enabling the creation of novel heterocyclic scaffolds with potential therapeutic applications [].
  • Material science: Specific heterocycles derived from thiophene-2-carbonitrile can exhibit interesting properties, such as electrical conductivity or photoluminescence, making them desirable for use in material science research [].

Research in Organic Electronics and Photovoltaics:

Thiophene-2-carbonitrile plays a role in the development of organic electronic and photovoltaic materials. Its unique electronic properties and ability to integrate with other building blocks make it a valuable component in creating:

  • Organic field-effect transistors (OFETs): These are semiconductor devices used in various applications, like displays and sensors. Research explores using thiophene-2-carbonitrile derivatives to improve the performance and efficiency of OFETs [].
  • Organic photovoltaic cells (OPVs): These are devices that convert sunlight into electricity. Studies investigate the use of thiophene-2-carbonitrile-based materials as hole transporting layers (HTLs) or electron transporting layers (ETLs) in OPVs to enhance their efficiency [].

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is an organic compound with the molecular formula C5H3NSC_5H_3NS and a molecular weight of approximately 109.149 g/mol. It is characterized by a thiophene ring substituted with a cyano group at the second position. The compound appears as a clear, colorless to yellow liquid and exhibits unique chemical properties that make it valuable in various synthetic applications .

, primarily due to the reactivity of the cyano group and the thiophene ring. Notable reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Palladium-Catalyzed Reactions: It can be involved in palladium-catalyzed C–H arylation, where it couples with aryl bromides to form more complex aromatic compounds .
  • Cyclization Reactions: The compound can also participate in cyclization reactions to form thiaplatinacycles and other heterocyclic compounds .

Research indicates that 2-thiophenecarbonitrile and its derivatives exhibit various biological activities. Some studies have suggested potential applications in medicinal chemistry, particularly regarding their anticancer properties. The compound's structure allows it to interact with biological targets, although specific mechanisms of action require further investigation .

The synthesis of 2-thiophenecarbonitrile can be achieved through several methods:

  • Direct Cyanation: The thiophene ring can be directly cyanated using cyanogen bromide or sodium cyanide under suitable conditions.
  • Palladium-Catalyzed Coupling: This method involves coupling thiophene derivatives with halogenated cyanides in the presence of a palladium catalyst, enhancing yield and selectivity .
  • Electrophilic Substitution: Electrophilic substitution reactions can also be employed to introduce the cyano group onto the thiophene ring.

2-Thiophenecarbonitrile has diverse applications across multiple fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in creating functionalized thiophene derivatives.
  • Material Science: The compound is used in developing organic semiconductors and photovoltaic materials due to its electronic properties.
  • Pharmaceutical Chemistry: Its derivatives are explored for potential therapeutic applications, including anticancer agents and fluorescent markers for biological imaging .

Studies have focused on understanding how 2-thiophenecarbonitrile interacts with biological macromolecules. For instance, research indicates that certain derivatives can interact with protein aggregates, making them useful for studying neurodegenerative diseases like prion diseases . These interactions highlight the compound's potential in biomedical research.

Several compounds share structural similarities with 2-thiophenecarbonitrile. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
3-ThiophenecarbonitrileCyano group at position 3Different reactivity patterns due to substitution position
ThiopheneBasic thiophene structureLacks the cyano group; used primarily in polymer synthesis
2-PyridinecarbonitrilePyridine ring with cyano groupExhibits different electronic properties due to nitrogen presence
2-FurancarbonitrileFuran ring with cyano groupOffers distinct reactivity compared to thiophene derivatives

The uniqueness of 2-thiophenecarbonitrile lies in its specific electronic configuration and reactivity patterns influenced by both the thiophene ring and the cyano substituent. This combination allows for versatile applications in organic synthesis and materials science .

The earliest routes to 2-thiophenecarbonitrile relied on electrophilic substitution reactions on thiophene derivatives. One classical method involves the Rosenmund-von Braun reaction, where thiophene-2-carboxylic acid is treated with phosphorus pentachloride (PCl₅) to form the acyl chloride, followed by ammonolysis and dehydration [3] [5]. However, this approach suffers from low yields (50–60%) due to side reactions during the dehydration step.

A more robust classical pathway employs direct cyanation of thiophene. In this method, thiophene undergoes lithiation at the 2-position using n-butyllithium at −78°C, followed by quenching with cyanogen bromide (BrCN) [6]. While effective, this route requires stringent anhydrous conditions and cryogenic temperatures, limiting its practicality for large-scale production [6].

Table 1: Classical Synthetic Methods Comparison

MethodReagentsYield (%)Limitations
Rosenmund-von BraunPCl₅, NH₃50–60Low yield, multiple steps
Direct Lithiation-Cyanationn-BuLi, BrCN70–75Cryogenic conditions
Friedel-Crafts AcetylationAcCl, AlCl₃85Requires halogenated solvents [3]

The electrophilic aromatic substitution chemistry of 2-thiophenecarbonitrile demonstrates remarkable enhancement compared to benzene derivatives, with reaction rates often exceeding those of benzene by several orders of magnitude. The thiophene ring system exhibits exceptional reactivity toward electrophilic species due to the electron-donating capacity of the sulfur atom, which contributes electron density to the aromatic π-system through resonance effects.

Mechanistic Pathways and Regioselectivity

Electrophilic attack on 2-thiophenecarbonitrile preferentially occurs at the α-positions (C-3 and C-5) relative to the sulfur atom, with the α-carbon atoms demonstrating kinetically and thermodynamically favored reactivity patterns. The Wheland intermediate formed during electrophilic substitution benefits from enhanced stabilization through delocalization of the positive charge across the thiophene ring system. Computational studies using density functional theory methods have confirmed that α-carbon attack results in more resonance-contributing structures compared to β-carbon substitution.

The nitration of 2-thiophenecarbonitrile requires carefully controlled conditions to prevent explosive reactions, necessitating the use of acetyl nitrate rather than traditional nitric acid-sulfuric acid mixtures. The reaction proceeds through the formation of a nitronium ion intermediate, which attacks the electron-rich thiophene ring to produce predominantly 3-nitro-2-thiophenecarbonitrile alongside minor amounts of the 5-nitro isomer.

Halogenation Mechanisms

Halogenation reactions demonstrate extraordinary reactivity, with bromination and chlorination proceeding readily at room temperature or even at temperatures as low as -30°C. The rate of halogenation of thiophene derivatives at 25°C exceeds that of benzene by approximately 10^8 times. The mechanism involves direct electrophilic attack by molecular halogens, forming a σ-complex intermediate that rapidly loses a proton to regenerate aromaticity.

Nucleophilic Substitution Patterns

Nucleophilic substitution reactions of 2-thiophenecarbonitrile present significant mechanistic complexity due to the contrasting electronic properties of the thiophene ring and the nitrile substituent. The thiophene ring system generally exhibits resistance to nucleophilic attack due to its electron-rich nature, while the electron-withdrawing nitrile group can activate specific positions under appropriate conditions.

Substitution Mechanism Classifications

The nucleophilic reactivity typically requires the presence of leaving groups such as halogens or sulfonate esters. The mechanism often proceeds through addition-elimination pathways rather than direct displacement, particularly when dealing with activated thiophene derivatives. The formation of σH-adducts represents a crucial intermediate stage, where nucleophiles initially add to positions bearing hydrogen atoms before subsequent elimination processes occur.

Recent investigations have revealed that nucleophilic substitution can proceed through vicarious nucleophilic substitution mechanisms when appropriate leaving groups are present at the nucleophilic center. This process involves base-induced β-elimination of hydrogen halide from σH-adducts, ultimately leading to substitution products through protonation of the resulting anionic intermediates.

Isocyanide-Based Nucleophilic Reactions

Novel nucleophilic substitution pathways involving isocyanides as nucleophiles have emerged as powerful synthetic methodologies. These reactions proceed through SN2-type mechanisms with alkyl halides, yielding highly substituted secondary amides through in situ nitrilium ion hydrolysis. The unique C-centered lone pair of isocyanides enables diverse radical and multicomponent reaction pathways.

Oxidation Chemistry and Mechanisms

The oxidation chemistry of 2-thiophenecarbonitrile encompasses multiple reaction pathways, targeting both the sulfur atom and the aromatic ring carbons. These transformations exhibit distinct mechanistic profiles depending on the oxidizing agents employed and reaction conditions utilized.

Sulfur-Centered Oxidation Pathways

Oxidation at the sulfur atom represents the primary oxidative transformation pathway, proceeding through stepwise mechanisms to produce thiophene S-oxides and subsequently thiophene S,S-dioxides. The reaction with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) demonstrates controlled stepwise oxidation, with rate constants for thiophene oxidation being 2-4 orders of magnitude smaller than those for aliphatic sulfides.

The mechanism involves initial coordination of hydrogen peroxide to the rhenium catalyst, forming rhenium peroxide intermediates that transfer oxygen atoms to the nucleophilic sulfur center. The rate-determining step involves nucleophilic attack of the thiophene sulfur on the electrophilically activated peroxide complex. Subsequent oxidation of the resulting sulfoxide to sulfone occurs with rate constants comparable to those observed for aliphatic sulfoxides.

Ring Carbon Oxidation Mechanisms

Cytochrome P450-mediated oxidation represents a biologically relevant pathway that can lead to both sulfur oxidation and ring carbon hydroxylation. The mechanism involves formation of thiophene-2,3-epoxide intermediates through arene oxide pathways, followed by NIH shift rearrangements to produce hydroxythiophene derivatives. Computational studies indicate that direct thiophene S-oxide formation does not lead to hydroxylated products through rearrangement mechanisms.

Atmospheric oxidation by hydroxyl radicals and hydroperoxyl radicals has been extensively studied using high-level density functional theory calculations. The reaction mechanisms involve preferential addition to α and β carbon atoms, with rate constants showing positive temperature dependence and negative pressure dependence. The complex oxidation process yields approximately twelve different products, including thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone derivatives.

Reduction Reaction Pathways

Reduction reactions of 2-thiophenecarbonitrile target primarily the nitrile functional group, although under specific conditions, the thiophene ring system can also undergo reductive transformations. The mechanistic pathways depend critically on the reducing agents employed and reaction conditions.

Nitrile Group Reduction Mechanisms

The reduction of the nitrile group proceeds through multiple mechanistic pathways depending on the hydride source utilized. Lithium aluminum hydride (LiAlH4) reduction involves addition of hydride ions to the carbon-nitrogen triple bond, proceeding through dianion intermediates that undergo protonation by water to yield primary amines. The mechanism involves initial nucleophilic attack by hydride on the electrophilic carbon atom of the nitrile group.

Controlled reduction using sodium hydride and zinc chloride systems provides access to aldehyde intermediates through formation of iminyl zinc species. This methodology demonstrates superior reactivity compared to traditional DIBAL-H reduction protocols, offering enhanced functional group compatibility and operational simplicity.

Single Electron Transfer Reduction

Novel single electron transfer reduction protocols using SmI2-Et3N-H2O systems have been developed for the general reduction of nitriles to primary amines. The mechanism involves electron transfer to the nitrile group, followed by rapid reduction of intermediate imidoyl radicals to prevent fragmentation reactions. The mild reaction conditions prevent reductive fragmentation, hydrolysis, and ionic polymerization side reactions.

Ring-Selective Reduction Pathways

Under specific conditions, the thiophene ring itself can undergo reductive transformations, particularly when electron-withdrawing substituents are present. Zinc-acetic acid reduction of nitro-substituted thiophenes produces remarkable dearomatization and fragmentation reactions, yielding acyclic nitrile products through unprecedented reaction mechanisms.

Cycloaddition Reactions

Cycloaddition reactions involving 2-thiophenecarbonitrile present unique challenges due to the high aromatic stability of the thiophene ring system. The compound generally exhibits lower reactivity in cycloaddition processes compared to furan and pyrrole derivatives, requiring specialized conditions or activation strategies.

Diels-Alder Reactivity Patterns

The thiophene ring in 2-thiophenecarbonitrile can function as either a diene or dienophile component, depending on the electronic nature of the reaction partner and substitution patterns. Traditional Diels-Alder reactions require harsh conditions including high temperatures and pressures due to the substantial aromatic stabilization energy of thiophene.

Recent developments have achieved Diels-Alder adduct formation under mild conditions using aluminum chloride catalysis. The Lewis acid catalyst facilitates the reaction through coordination and activation of both reactants, enabling cycloaddition at room temperature and atmospheric pressure. The catalysis demonstrates high stereoselectivity, preferentially providing exo-form adducts.

Thiophene S-Oxide Cycloaddition Chemistry

Thiophene S-oxides derived from oxidation of 2-thiophenecarbonitrile demonstrate significantly enhanced cycloaddition reactivity compared to the parent thiophene. The oxidation at sulfur reduces the aromatic character of the ring system, facilitating cycloaddition reactions that proceed under considerably milder conditions. These reactions exhibit high stereoselectivity and provide access to functionalized cyclohexadiene derivatives following sulfur dioxide extrusion.

Inverse Electron Demand Cycloadditions

Thiophene S,S-dioxides participate in inverse electron demand Diels-Alder reactions with both electron-poor and electron-rich dienophiles. Computational studies reveal reaction pathways involving either nonpolar pericyclic or bifurcating ambimodal cycloaddition mechanisms. These reactions provide efficient routes to polysubstituted benzene rings through de novo construction strategies.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent one of the most synthetically valuable transformation classes for 2-thiophenecarbonitrile derivatives, enabling efficient construction of carbon-carbon bonds under mild conditions. These reactions have revolutionized the synthesis of thiophene-based materials and pharmaceuticals.

Suzuki-Miyaura Coupling Mechanisms

The Suzuki-Miyaura coupling of halogenated 2-thiophenecarbonitrile derivatives with boronic acids proceeds through established palladium-catalyzed mechanisms. The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic acid coupling partner, and reductive elimination to form the new carbon-carbon bond.

Recent advances have demonstrated highly efficient coupling protocols requiring only 0.02 mol% palladium catalyst loading while maintaining excellent yields and functional group compatibility. Aqueous reaction conditions using biodegradable solvents have been developed, providing environmentally sustainable alternatives to traditional anhydrous protocols.

Ligand-Enabled Coupling Strategies

Specialized phosphine ligands, particularly indolyl phosphine derivatives, play crucial roles in enabling challenging cross-coupling transformations of thiophene derivatives. These ligands facilitate the synthesis of extended π-conjugated oligomers including quinquethiophenes through controlled coupling sequences. The ligand design allows for selective activation of specific carbon-halogen bonds in polyhalogenated substrates.

Carbon-Sulfur Bond Activation Pathways

Novel coupling methodologies involving carbon-sulfur bond activation have emerged as alternatives to traditional carbon-halogen bond cleavage approaches. Palladium-catalyzed deprotonative C-H functionalization coupled with C-S bond cleavage enables the synthesis of regioregular polythiophenes through head-to-tail coupling patterns. These reactions proceed through nickel(II) catalysis with stoichiometric or catalytic Grignard reagent activation.

Cross-Coupling Diversity and Applications

The versatility of metal-catalyzed cross-coupling extends to multiple reaction types including Stille coupling with organostannane reagents, Negishi coupling with organozinc compounds, and various other transition metal-catalyzed processes. Decarboxylative cross-coupling protocols provide excellent regioselectivity through carboxylic acid directing groups, offering greener synthetic approaches for oligothiophene construction.

Recent developments in carbene migratory insertion mechanisms have expanded the scope of cross-coupling reactions to include non-traditional coupling partners. These transformations involve diazo compounds or related precursors that generate metal carbene intermediates, which undergo rapid migratory insertion to form new carbon-carbon bonds.

The mechanistic understanding of these diverse coupling reactions continues to evolve through computational studies and experimental investigations, providing the foundation for rational catalyst design and reaction optimization. The integration of multiple coupling strategies enables the efficient construction of complex molecular architectures relevant to materials science and pharmaceutical applications.

XLogP3

1.3

Boiling Point

192.0 °C

LogP

1.27 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.84%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (10.2%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (87.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

1003-31-2

Wikipedia

2-Thiophenecarbonitrile

Dates

Last modified: 08-15-2023

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